BODIPY FL Hydrazide

Catalog No.
S520645
CAS No.
178388-71-1
M.F
C14H18BClF2N4O
M. Wt
342.58
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BODIPY FL Hydrazide

CAS Number

178388-71-1

Product Name

BODIPY FL Hydrazide

IUPAC Name

3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanehydrazide

Molecular Formula

C14H18BClF2N4O

Molecular Weight

342.58

InChI

InChI=1S/C14H17BF2N4O/c1-9-7-10(2)20-13(9)8-12-4-3-11(5-6-14(22)19-18)21(12)15(20,16)17/h3-4,7-8H,5-6,18H2,1-2H3,(H,19,22)

InChI Key

YNMWMJPDWBHUBG-UHFFFAOYSA-N

SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NN)C)C)(F)F

Solubility

Soluble in DMSO

Description

The exact mass of the compound BODIPY FL Hydrazide is 342.123 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Labeling biomolecules for cellular imaging:

BODIPY FL Hydrazide possesses a hydrazide functional group that readily reacts with aldehydes and ketones present in biomolecules like proteins and carbohydrates. This reaction forms a Schiff base linkage, allowing BODIPY FL Hydrazide to be attached to these biomolecules. The bright and photostable fluorescence of BODIPY FL Hydrazide enables researchers to visualize the labeled biomolecules within living cells using fluorescence microscopy [].

Additionally, the Schiff base linkage can be reduced with reducing agents like sodium borohydride, leading to a stable covalent bond. This enhances the stability of the label for long-term imaging experiments [].

Metal ion detection:

BODIPY FL Hydrazide's chemical structure can be modified to selectively bind with specific metal ions. Researchers have developed BODIPY FL Hydrazide derivatives that act as fluorescent chemodosimeters for copper ions (Cu2+). These modified molecules exhibit changes in their fluorescence properties upon binding with Cu2+. This allows for the detection and quantification of Cu2+ ions in aqueous environments and even within living cells using confocal microscopy [].

Tailored probes for various applications:

The core structure of BODIPY FL Hydrazide can be further modified to alter its spectroscopic properties like absorption and emission wavelengths. This allows researchers to design BODIPY FL Hydrazide derivatives with functionalities optimized for specific applications in imaging, sensing, and photochemistry [].

BODIPY FL Hydrazide is a green-fluorescent dye recognized for its high fluorescence quantum yield and photostability. This compound is particularly notable for its ability to react with aldehyde and ketone groups, forming reversible Schiff base products. These properties make BODIPY FL Hydrazide a valuable tool in various scientific fields, including chemistry, biology, and medicine. It is extensively utilized in fluorescence microscopy, flow cytometry, and other fluorescence-based assays due to its sensitivity and stability under experimental conditions .

  • Condensation Reactions: It reacts with aldehyde and ketone groups to form stable Schiff bases.
  • Reduction Reactions: The formed Schiff base can be reduced using agents like sodium borohydride or sodium cyanoborohydride, leading to stable hydrazone linkages.
  • Oxidation Reactions: The compound can also undergo oxidation, which may alter its fluorescence properties.

The typical reagents used in these reactions include various aldehydes or ketones for condensation, while reduction reactions commonly utilize sodium borohydride or sodium cyanoborohydride in suitable solvents .

BODIPY FL Hydrazide exhibits significant biological activity, particularly in the context of labeling polysaccharides and glycoproteins. This capability allows for effective visualization in fluorescence microscopy and flow cytometry. Additionally, it has been employed in detecting carbonylated proteins that arise from oxidative stress, which is crucial for studying diseases such as Alzheimer's disease and diabetes. The compound's ability to form stable linkages with biological molecules enhances its utility in biochemical research .

The synthesis of BODIPY FL Hydrazide typically involves the reaction of 2,2’-dipyrromethene derivatives with boron trifluoride-diethyl ether complex in the presence of triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method allows for the formation of the hydrazide functionality while maintaining the integrity of the BODIPY core structure. Industrial production often follows similar synthetic routes but on a larger scale, emphasizing careful control over reaction conditions to achieve high yield and purity .

BODIPY FL Hydrazide has a diverse range of applications:

  • Chemistry: As a fluorescent probe for detecting aldehyde and ketone groups.
  • Biology: For labeling polysaccharides and glycoproteins in fluorescence microscopy and flow cytometry.
  • Medicine: In the detection of carbonylated proteins linked to oxidative stress-related diseases.
  • Industry: Used in developing fluorescent dyes for imaging and sensing technologies .

Studies have shown that BODIPY FL Hydrazide interacts effectively with various biological substrates. Its ability to form stable linkages with aldehyde and ketone groups makes it suitable for probing biological systems where these functional groups are present. The compound's high fluorescence quantum yield ensures that these interactions can be monitored effectively over time, providing insights into dynamic biological processes .

Several compounds exhibit similarities to BODIPY FL Hydrazide, each possessing unique characteristics:

CompoundFluorescence ColorKey Features
Fluorescein IsothiocyanateGreenSimilar excitation/emission properties but different reactivity
Alexa Fluor 488GreenHighly water-soluble; different applications due to hydrophilicity
Rhodamine BRedDifferent excitation/emission wavelengths; used in similar applications

Uniqueness

BODIPY FL Hydrazide stands out due to its exceptional fluorescence quantum yield, photostability, and specific reactivity towards aldehyde and ketone groups. These properties make it particularly advantageous for applications requiring long-term fluorescence stability and sensitivity to chemical changes .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

342.123

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1. Roloff, A.; Nirmalananthan-Budau, N.; Rühle, B.; Borcherding, H.; Thiele, T.; Schedler, U.; Resch-Genger, U. Quantification of Aldehydes on Polymeric Microbead Surfaces via Catch and Release of Reporter Chromophores. Analytical Chemistry, 2019, 91(14), 8827–8834. doi: 10.1021/acs.analchem.8b05515
2. Liu, R.; Vairaprakash, P.; Lindsey, J.S. Self-assembly with fluorescence readout in a free base dipyrrin–polymer triggered by metal ion binding in aqueous solution. New Journal of Chemistry, 2019, 43(24), 9711–9724. doi: 10.1039/c9nj01787a

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